molecular formula C21H19FN4O4 B2523533 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903304-95-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2523533
CAS No.: 1903304-95-9
M. Wt: 410.405
InChI Key: IMBYRXSDZMWHMX-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O4 and its molecular weight is 410.405. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves multiple steps:

      • Starting with the construction of the benzo[f][1,4]oxazepin core through a series of cyclization and functionalization reactions.

      • Coupling of the 4-oxoquinazolin moiety via nucleophilic substitution or amidation reactions.

    • Common reagents include fluoro-substituted benzoic acids, amines, and various coupling agents like EDC or DCC for amidation.

    • Typical reaction conditions involve solvents like dichloromethane or DMF, with temperatures ranging from room temperature to reflux conditions.

  • Industrial Production Methods

    • Industrial production often follows optimized routes involving catalysts and continuous flow processes to enhance yield and purity.

    • Catalysts like palladium or nickel may be employed in hydrogenation steps to ensure efficient reductions.

    • Large-scale reactors and automated systems ensure consistency and scalability.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes

    • Oxidation: : The fluorinated benzo[f][1,4]oxazepin can undergo oxidation to form various hydroxylated derivatives.

    • Reduction: : The ketone groups can be reduced to alcohols under appropriate conditions.

    • Substitution: : The compound can undergo nucleophilic and electrophilic substitutions, particularly at the quinazolin ring.

  • Common Reagents and Conditions

    • Oxidation typically employs agents like KMnO₄ or H₂O₂ under mild conditions.

    • Reduction involves reagents like NaBH₄ or LiAlH₄ in solvents such as ethanol or THF.

    • Substitution reactions may use halides, nitriles, or nitro groups, facilitated by bases like NaOH or K₂CO₃.

  • Major Products Formed

    • Oxidation yields hydroxylated derivatives.

    • Reduction products include alcohols and related reduced forms.

    • Substitution reactions lead to various functionalized derivatives, tailored to specific research needs.

Scientific Research Applications: N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide serves multiple roles:

  • Chemistry: : Utilized as a building block in synthesizing more complex molecules.

  • Biology: : Explored for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its unique structural attributes.

  • Industry: : Applied in the development of novel materials, coatings, and other industrial applications.

Mechanism of Action: The exact mechanism by which this compound exerts its effects depends on the context:

  • Molecular Targets and Pathways

    • May interact with specific enzymes or receptors, inhibiting or modulating their activity.

    • Involvement in pathways such as signal transduction, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds: this compound distinguishes itself from other compounds in its class by:

  • Unique Structural Features

    • The combination of benzo[f][1,4]oxazepin and quinazolin functionalities is rare and provides a distinctive profile.

  • Similar Compounds

    • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

    • N-(2-(7-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

    • Each of these compounds offers slight variations, providing opportunities for comparative studies and novel application exploration.

This compound presents a remarkable example of chemical ingenuity and potential. Whether in the laboratory or the industrial setting, its applications and properties continue to inspire scientific discovery and innovation.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c22-15-5-6-18-14(9-15)10-25(20(28)12-30-18)8-7-23-19(27)11-26-13-24-17-4-2-1-3-16(17)21(26)29/h1-6,9,13H,7-8,10-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBYRXSDZMWHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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